Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the IUPAC name “methyl 3-formylimidazo [1,2-a]pyridine-6-carboxylate”. It has a molecular weight of 204.19 . The compound is stored under nitrogen at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its predicted density is 1.34±0.1 g/cm3 .Scientific Research Applications
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, such as anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
Biochemical Pathways
Imidazo[1,2-a]pyridines, the core structure of this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Result of Action
The molecular and cellular effects of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules or ions in the environment . .
Advantages and Limitations for Lab Experiments
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, there are also some limitations to its use in lab experiments, such as its low solubility in water and limited stability in biological fluids.
Future Directions
There are several future directions for the research and development of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate. One direction is the optimization of its chemical structure to improve its potency and selectivity for specific biological targets. Another direction is the development of novel drug delivery systems to enhance its bioavailability and reduce its toxicity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate involves the condensation reaction between 2-formyl-imidazo[1,2-a]pyridine and methyl-6-aminonicotinate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained through recrystallization.
Safety and Hazards
properties
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-8(6-13)5-12(9)4-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWYBOOALKYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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